molecular formula C26H34N4O6 B12716351 Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone CAS No. 134221-20-8

Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone

Cat. No.: B12716351
CAS No.: 134221-20-8
M. Wt: 498.6 g/mol
InChI Key: ZDZVZGJJJRKEGB-RSSRHXQMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone typically involves multiple steps, starting from the appropriate nitro and pentyloxy-substituted benzene derivatives. The key steps include nitration, etherification, and hydrazone formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and etherification processes, followed by hydrazone formation under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and various substituted ethanone derivatives, depending on the specific reaction pathway and conditions .

Scientific Research Applications

Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone involves its interaction with specific molecular targets and pathways. The nitro and pentyloxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro and pentyloxy-substituted ethanone derivatives, such as:

Uniqueness

The uniqueness of Ethanone, 1-(3-nitro-4-(pentyloxy)phenyl)-(1-(3-nitro-4-(pentyloxy)phenyl)ethylidene)hydrazone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of pentyloxy groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

CAS No.

134221-20-8

Molecular Formula

C26H34N4O6

Molecular Weight

498.6 g/mol

IUPAC Name

(Z)-1-(3-nitro-4-pentoxyphenyl)-N-[(Z)-1-(3-nitro-4-pentoxyphenyl)ethylideneamino]ethanimine

InChI

InChI=1S/C26H34N4O6/c1-5-7-9-15-35-25-13-11-21(17-23(25)29(31)32)19(3)27-28-20(4)22-12-14-26(24(18-22)30(33)34)36-16-10-8-6-2/h11-14,17-18H,5-10,15-16H2,1-4H3/b27-19-,28-20-

InChI Key

ZDZVZGJJJRKEGB-RSSRHXQMSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C(=N\N=C(/C2=CC(=C(C=C2)OCCCCC)[N+](=O)[O-])\C)/C)[N+](=O)[O-]

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=NN=C(C)C2=CC(=C(C=C2)OCCCCC)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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